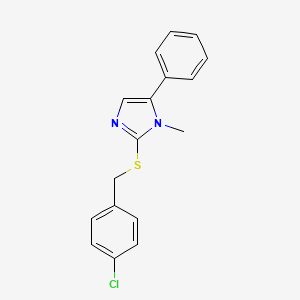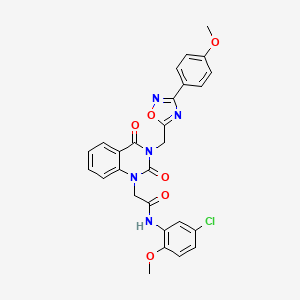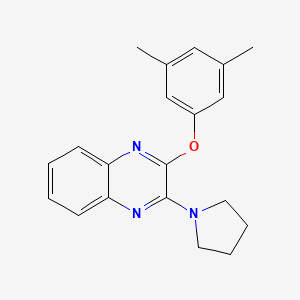![molecular formula C26H32N6O2S B11280560 4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11280560.png)
4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique combination of thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one with an isopentyl and phenylpiperazino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one core, followed by the introduction of the isopentyl and phenylpiperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, purification, and final assembly of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one derivatives: Compounds with similar core structures but different substituents.
Phenylpiperazine derivatives: Compounds with the phenylpiperazine moiety but different core structures.
Uniqueness
4-Isopentyl-1-[4-oxo-4-(4-phenylpiperazino)butyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and heterocyclic core
Properties
Molecular Formula |
C26H32N6O2S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
8-(3-methylbutyl)-12-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C26H32N6O2S/c1-19(2)11-13-31-25(34)24-21(12-18-35-24)32-22(27-28-26(31)32)9-6-10-23(33)30-16-14-29(15-17-30)20-7-4-3-5-8-20/h3-5,7-8,12,18-19H,6,9-11,13-17H2,1-2H3 |
InChI Key |
OUYFTCDQPSMUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11280495.png)
![N-cycloheptyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11280501.png)


![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11280524.png)


![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)cinnamamide](/img/structure/B11280540.png)
![N-(2-cyclohexenylethyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11280544.png)
![4-Isobutyl-1-[4-(4-methylpiperidino)-4-oxobutyl]thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11280548.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11280558.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11280568.png)
![4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)butanamide](/img/structure/B11280573.png)
